molecular formula C30H32ClN3O6 B11835511 Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate

Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate

Cat. No.: B11835511
M. Wt: 566.0 g/mol
InChI Key: LLZOGPDYKURPND-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of multiple functional groups, including a biphenyl moiety, a piperidine ring, and a benzoate ester. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(4-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the biphenyl-2-ylcarbamoyl intermediate, which is then reacted with piperidine to form the piperidin-1-yl derivative. This intermediate is further reacted with 5-chloro-2-methoxybenzoic acid under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(4-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-(3-(4-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(4-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Piperidine derivatives: Compounds containing the piperidine ring with various substituents.

    Benzoate esters: Esters of benzoic acid with different alcohols.

Uniqueness

Methyl 4-(3-(4-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other compounds with similar individual components but different overall structures.

Properties

Molecular Formula

C30H32ClN3O6

Molecular Weight

566.0 g/mol

IUPAC Name

methyl 5-chloro-2-methoxy-4-[3-[4-[(2-phenylphenyl)carbamoyloxy]piperidin-1-yl]propanoylamino]benzoate

InChI

InChI=1S/C30H32ClN3O6/c1-38-27-19-26(24(31)18-23(27)29(36)39-2)32-28(35)14-17-34-15-12-21(13-16-34)40-30(37)33-25-11-7-6-10-22(25)20-8-4-3-5-9-20/h3-11,18-19,21H,12-17H2,1-2H3,(H,32,35)(H,33,37)

InChI Key

LLZOGPDYKURPND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CCN2CCC(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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